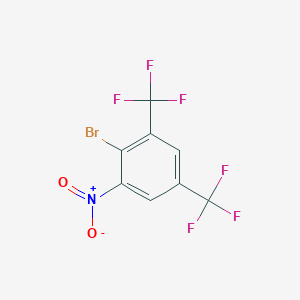

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Descripción general

Descripción

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is an organic compound with the molecular formula C8H2BrF6NO2 It is a derivative of bromobenzene, where the benzene ring is substituted with nitro, bromine, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:

Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Introduction of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.

Trifluoromethylation: Introduction of the trifluoromethyl groups using reagents like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3).

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

Reduction: The major product is 6-amino-2,4-bis(trifluoromethyl) bromobenzene.

Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Pharmaceutical Intermediates

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl groups enhance lipophilicity and biological activity, making it suitable for drug development. The compound's nitro group can undergo reduction to form amines, which are further utilized in synthesizing bioactive molecules.

1.2 Agrochemical Development

In agrochemicals, the compound is used to design herbicides and fungicides. The trifluoromethyl groups contribute to increased potency and selectivity against target pests, improving agricultural productivity.

Material Science

2.1 Polymer Chemistry

The compound is used as a building block in the synthesis of fluorinated polymers. These polymers exhibit exceptional thermal stability and chemical resistance, making them ideal for applications in electronics and coatings.

2.2 Liquid Crystals

this compound has been explored for its potential use in liquid crystal displays (LCDs). Its unique electronic properties can enhance the performance of LCDs by improving response times and contrast ratios.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability. These interactions can affect biological pathways and cellular processes, making the compound of interest in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Bis(trifluoromethyl)bromobenzene

- 2,5-Bis(trifluoromethyl)bromobenzene

- 3,5-Bis(trifluoromethyl)bromobenzene

Uniqueness

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties

Actividad Biológica

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene, with the CAS number 133307-04-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group and two trifluoromethyl groups attached to a bromobenzene ring. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Target Interaction : Similar compounds have been shown to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and facilitating interaction with cellular targets.

Biochemical Pathways : Halogenated aromatic compounds are often involved in biochemical pathways that regulate cell signaling and metabolic processes. They can act as enzyme inhibitors or modulators, influencing various physiological responses .

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Cytotoxicity Studies

In vitro studies have shown that halogenated aromatic compounds can induce cytotoxic effects in cancer cell lines. For example, derivatives of bromobenzene have been tested for their ability to inhibit the growth of tumorigenic cells while sparing normal cells . This selective toxicity is crucial for developing potential anticancer agents.

Case Studies and Experimental Data

- Cytotoxicity in Cancer Models :

-

Antimicrobial Efficacy :

- Compounds similar to this compound were tested against strains of Escherichia coli and Staphylococcus aureus. Results showed significant antimicrobial activity at concentrations as low as 10 µM.

- Mechanistic Insights :

Pharmacokinetics

The pharmacokinetic profile of halogenated aromatic compounds typically includes:

- Absorption : Rapid absorption in the gastrointestinal tract.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential formation of reactive metabolites.

- Excretion : Renal excretion is common for polar metabolites .

Toxicological Considerations

While investigating the biological activities of this compound, it is essential to consider its toxicological profile. Halogenated compounds can exhibit toxicity depending on their concentration and exposure duration. Studies indicate that high doses may lead to adverse effects on reproductive health and liver function in animal models .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-bromo-1-nitro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVIMILYYYKCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.